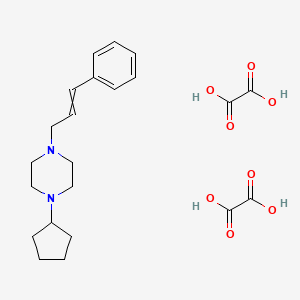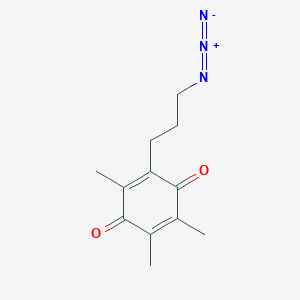![molecular formula C10H10N4O B14387359 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol is an organic compound that features a phenol group attached to a pyrazole ring with a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol typically involves the condensation of 4-formyl-1H-pyrazole-5-yl phenol with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the hydrazone linkage can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Hydrazones: Compounds with a hydrazone linkage (C=N-NH2) attached to various aromatic or aliphatic groups.
Uniqueness
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol is unique due to its combination of a phenol group, a pyrazole ring, and a hydrazone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C10H10N4O/c11-12-5-7-6-13-14-10(7)8-3-1-2-4-9(8)15/h1-6,15H,11H2,(H,13,14)/b12-5+ |
InChI Key |
QRSMJWAENUMERS-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)/C=N/N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


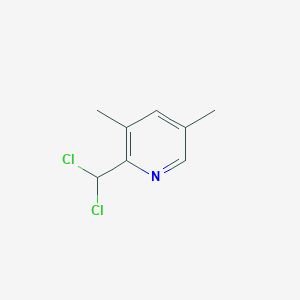
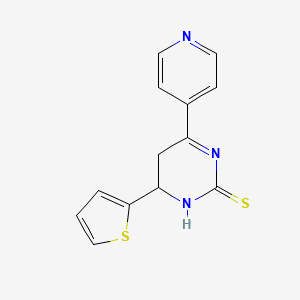
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
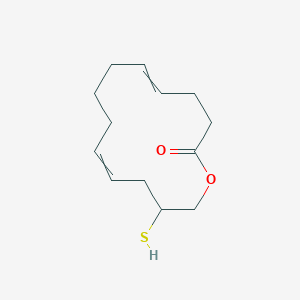
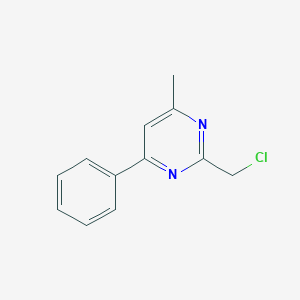
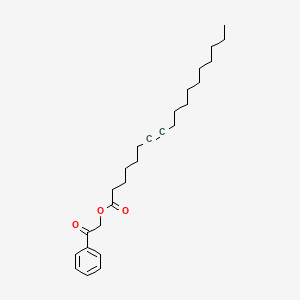

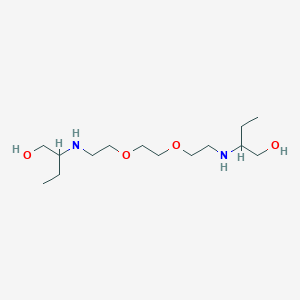
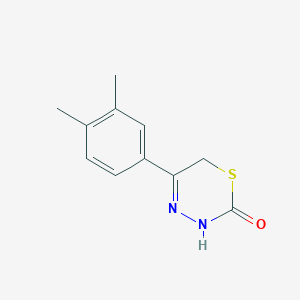

![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)
![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)
